molecular formula C22H40N2O4 B558385 Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate CAS No. 143979-15-1

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate

Cat. No. B558385
M. Wt: 396.6 g/mol
InChI Key: VMCGMPITVQIMGK-ZLTKDMPESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate, also known as DCHA, is an organic compound containing a tert-butoxycarbonyl amide group. It is a white solid that is soluble in water and a variety of organic solvents. DCHA is used in a variety of synthetic organic reactions and is often used to synthesize a variety of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Crystal Structure and Bonding

The compound has been studied for its crystal structure and bonding characteristics. Specifically, dicyclohexylaminium (2S,3R)-2-[(tert-butoxycarbonyl)amino]-3-hydroxybutanoate was observed to form a network of hydrogen bonds leading to chains of ions along the b-axis, highlighting its potential in crystallography and material science studies (Bryndal & Lis, 2007).

Chemistry of Natural Compounds

It has been utilized in the acylation of histidine, leading to the formation of Nα,Nim-di-tert-alkoxycarbonyl derivatives of histidine. This indicates its role in peptide synthesis and the development of pharmaceutical intermediates (Pozdnev, 1980).

Organic Synthesis

The compound has been used in organic syntheses, notably in the α-arylation of esters catalyzed by the Pd(I) dimer [P(t‐Bu)3Pd(μ‐Br)]2, indicating its utility in complex organic reactions and the synthesis of sophisticated organic molecules (Huang et al., 2012).

Asymmetric Synthesis

It has been used in the asymmetric synthesis of unsaturated β-amino acid derivatives, showcasing its importance in stereoselective synthesis, which is crucial for creating biologically active compounds with specific configurations (Davies et al., 1997).

Catalysis

The compound has found application in catalytic processes, such as in chiral hydrogen bond donor catalysts for enantioselective α-amination of 1,3-dicarbonyl compounds, illustrating its potential in catalysis and the manufacture of chiral compounds (Kumar et al., 2016).

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C10H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)/t;7-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCGMPITVQIMGK-ZLTKDMPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373176
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]pent-4-enoic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate

CAS RN

143979-15-1
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]pent-4-enoic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.